molecular formula C19H20N2O3 B2748576 3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941956-88-3

3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2748576
M. Wt: 324.38
InChI Key: XDDFNAIWPBNQHM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecule contains a total of 46 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 tertiary amide(s) (aliphatic) and 1 ether(s) .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of piperidines, showcasing its role as a precursor in the preparation of complex organic molecules. For instance, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, similar in structure to the compound , facilitated the addition of Grignard reagents, leading to the synthesis of various piperidines with potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Research into benzamides has explored their neuroleptic activity , with compounds structurally related to 3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide showing significant promise as potential neuroleptics. The synthesis and evaluation of various benzamides have revealed a good correlation between structure and activity, indicating their utility in the treatment of psychiatric disorders (Iwanami et al., 1981).

High-Yield Synthesis

The compound has been highlighted in the high-yield synthesis of related benzamides, which are crucial for the preparation of radiopharmaceuticals. A simple method leading to high yields starting from dimethoxybenzoic acid illustrates the compound's relevance in the synthesis of medically important isotopes (Bobeldijk et al., 1990).

Molecular Structural Analysis

Studies have also focused on the molecular structural analysis of benzamide derivatives. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was examined through X-ray diffraction and DFT calculations, revealing insights into its antioxidant properties and chemical reactivity, which could inform the design of novel therapeutic agents (Demir et al., 2015).

Corrosion Inhibition

Further application is seen in the corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel, demonstrating the chemical's utility in industrial applications beyond pharmaceuticals. The study highlighted how substituents affect the inhibition efficiency, offering valuable insights for developing more effective corrosion inhibitors (Mishra et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in various industries. This could involve in vivo biochemical tests of effective amides .

properties

IUPAC Name

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-11-15(8-9-17(13)21-10-4-7-18(21)22)20-19(23)14-5-3-6-16(12-14)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDFNAIWPBNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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